N-(4-fluoro-3-nitrophenyl)benzamide
Description
N-(4-Fluoro-3-nitrophenyl)benzamide (Molecular Formula: C₁₃H₉FN₂O₃, Molecular Weight: 260.22 g/mol) is a benzamide derivative featuring a 4-fluoro-3-nitro-substituted aniline moiety attached to an unsubstituted benzoyl group.
Properties
Molecular Formula |
C13H9FN2O3 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
InChI Key |
BCOQDHDRLDWBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Isomers
N-(4-Fluorophenyl)-3-nitrobenzamide (CAS 33489-69-9) shares the same molecular formula (C₁₃H₉FN₂O₃) but differs in substituent placement: the nitro group is on the benzamide ring (position 3), while the fluorine is on the aniline ring (position 4). No biological data is available, but such differences could influence pharmacological activity .
4-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide (PubChem data) replaces the aniline’s hydrogen at position 4 with a methyl group. The methyl group introduces steric hindrance and electron-donating effects, which may reduce nitro group reactivity compared to the target compound’s unsubstituted position .
Table 1: Substituent Position Comparison
| Compound | Substituents (Aniline) | Substituents (Benzamide) | Molecular Weight | LogP |
|---|---|---|---|---|
| N-(4-Fluoro-3-nitrophenyl)benzamide | 4-F, 3-NO₂ | None | 260.22 | 3.58 |
| N-(4-Fluorophenyl)-3-nitrobenzamide | 4-F | 3-NO₂ | 260.22 | N/A |
| 4-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide | 4-CH₃, 3-NO₂ | 4-F | 275.25 | N/A |
Functional Group Variations
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) replaces the benzoyl group with a 2-chloroacetamide moiety. This substitution reduces molecular weight (232.60 g/mol) and introduces a reactive chloro group, enhancing electrophilicity.
N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0) features dual fluorine atoms and a methyl group on the benzamide ring. The electron-withdrawing fluorine atoms increase acidity, while the methyl group may improve metabolic stability compared to nitro-containing analogs .
Table 2: Functional Group Comparison
Complex Derivatives
N-(4-Benzamidobutyl)-N-(3-benzamidopropyl)benzamide (Molecular Weight: 457.57 g/mol ) is a bis-benzamide with extended alkyl chains. Its larger size and multiple hydrogen-bonding sites likely reduce solubility but improve target-binding avidity compared to simpler analogs .
Such modifications are common in sulfonamide drugs, hinting at enzyme inhibition applications .
Table 3: Complex Derivatives Comparison
| Compound | Key Functional Groups | Molecular Weight | PSA (Ų) |
|---|---|---|---|
| This compound | None | 260.22 | 74.92 |
| N-(4-Benzamidobutyl)-N-(3-benzamidopropyl)benzamide | Dual benzamide, alkyl chains | 457.57 | 108.78 |
| 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Sulfamoyl, nitro | 375.35 | 127.12 |
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-fluoro-3-nitrophenyl)benzamide, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with nitration and fluorination of precursor aromatic rings, followed by amidation. Key steps include:
- Nitration/Fluorination : Controlled nitration of 4-fluorophenyl derivatives using HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration. Fluorine is introduced via halogen exchange or direct fluorination .
- Amidation : Coupling the nitro-fluorophenyl intermediate with benzoyl chloride using coupling agents like EDC/HOBt in anhydrous DCM or THF. Reaction progress is monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity.
Q. Critical Parameters :
- Temperature control during nitration to prevent decomposition.
- Moisture-free conditions during amidation to avoid side reactions.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. The fluorine atom induces distinct splitting patterns in adjacent protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C₁₃H₉FN₂O₃, MW 260.22 g/mol) .
- X-ray Crystallography : Single-crystal diffraction using SHELX or ORTEP-3 for resolving 3D structure. Crystallization is achieved via slow evaporation in ethanol/water mixtures. Thermal parameters (e.g., TGA/DSC) assess stability .
Q. Table 1: Key Characterization Data
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (d, J=8.2 Hz, Ar-H), δ 7.89 (m, Ar-H) | |
| X-ray Diffraction | Monoclinic P2₁/c, Z=4, R-factor=0.034 |
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
- Solubility : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO, DMF, and ethanol. Pre-solubilization in DMSO is recommended for biological assays .
- Thermal Stability : Melting point ~215–218°C (DSC). Decomposition occurs above 300°C (TGA) .
- LogP : Calculated LogP ~2.1 (PubChem), indicating moderate lipophilicity suitable for membrane permeability studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Methodological Answer:
- Competing Nitro Reduction : Use inert atmospheres (N₂/Ar) to prevent nitro group reduction during amidation. Catalytic Pd/C or Zn/HCl may reduce nitro groups if not carefully controlled .
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of benzoyl chloride to amine) and use scavengers (e.g., molecular sieves) to absorb HCl byproducts.
- Kinetic Monitoring : In-line FTIR or ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .
Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?
Methodological Answer:
- HPLC-MS/MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI-MS detection. Limits of detection (LOD) <0.01% for nitroso or de-fluorinated byproducts .
- Solid-State NMR : ¹⁹F NMR to assess fluorine environment integrity in crystalline samples.
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. The nitro group’s electron-withdrawing effect enhances H-bonding with active sites .
- MD Simulations : GROMACS or AMBER for 100-ns simulations to assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition). Address variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Dose-Response Analysis : Fit IC₅₀ curves using GraphPad Prism. Compare Hill slopes to identify non-specific binding at high concentrations .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for experimental covariates .
Q. What structural modifications could enhance the compound’s bioavailability while retaining activity?
Methodological Answer:
- Polar Surface Area (PSA) Reduction : Replace the nitro group with a cyano (-CN) group to lower PSA (<140 Ų) and improve intestinal absorption .
- Prodrug Design : Introduce ester or morpholine moieties to increase solubility. Hydrolyzable groups (e.g., acetyl) enhance release in target tissues .
- Rotatable Bond Minimization : Rigidify the benzamide core with fused rings to reduce conformational flexibility, improving metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
